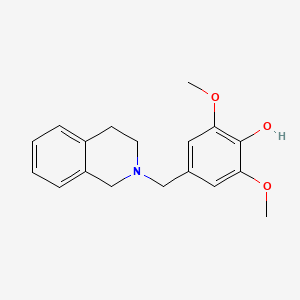
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders.
作用機序
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol acts as a dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor site. This has been shown to have a range of effects on the brain, including altering dopamine levels and activity in various brain regions.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol can have a range of biochemical and physiological effects, including altering dopamine levels and activity in various brain regions, reducing the reinforcing effects of drugs of abuse, and improving cognitive function in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol in lab experiments is its well-established synthesis method and extensive body of scientific research. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing and administration to avoid toxicity.
将来の方向性
There are many potential future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol, including further exploration of its therapeutic potential for neurological and psychiatric disorders, as well as investigating its effects on other dopamine receptor subtypes and other neurotransmitter systems. Additionally, new synthesis methods and modifications to the compound structure may lead to improved efficacy and reduced side effects in future studies.
合成法
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol involves several steps, including the reaction of 2,6-dimethoxyphenol with 3,4-dihydroisoquinoline in the presence of a catalyst. The resulting intermediate is then reacted with a suitable reagent to form the final product. The synthesis method has been optimized over time to improve yield and purity, and is now well-established in the scientific community.
科学的研究の応用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-13(10-17(22-2)18(16)20)11-19-8-7-14-5-3-4-6-15(14)12-19/h3-6,9-10,20H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYRXQRDSJGKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,6-dimethoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
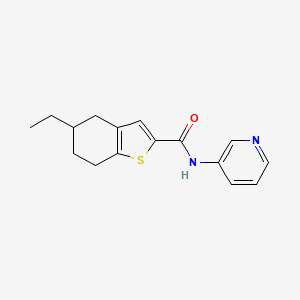
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
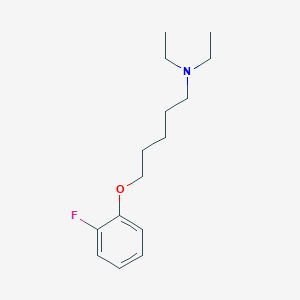
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)
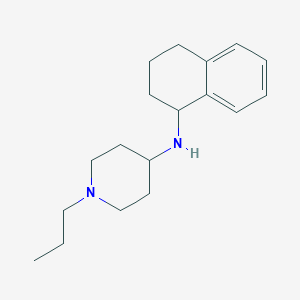
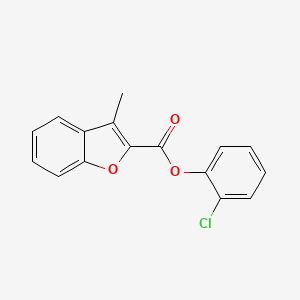
![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)
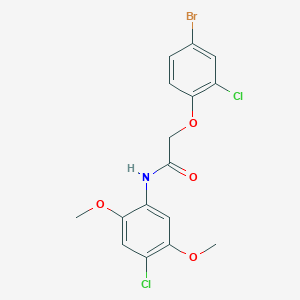
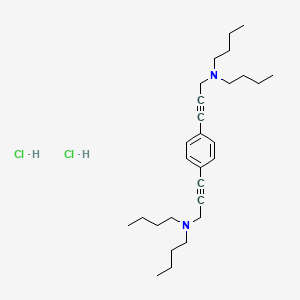

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)